2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
Overview
Description
2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is a chemical compound characterized by its bromine and hexafluoropropan-2-yloxy functional groups attached to a benzonitrile core. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile typically involves the bromination of 5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) at controlled temperatures.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized batch or continuous flow processes. These methods ensure the efficient use of reagents and solvents, minimizing waste and improving yield. The industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used.
Major Products Formed:
Oxidation: Bromate salts.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties, including its use as a lead compound in drug discovery.
Industry: The compound finds applications in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and the hexafluoropropan-2-yloxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
2-Bromo-3,3,3-trifluoropropene
2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
2-(2-bromothiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Uniqueness: 2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is unique due to its combination of bromine and hexafluoropropan-2-yloxy groups on a benzonitrile core. This combination provides distinct chemical and physical properties compared to similar compounds, making it valuable in specific applications.
Biological Activity
2-Bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is a fluorinated organic compound that has garnered attention in various fields of medicinal chemistry and materials science. Its unique structure allows for diverse biological activities, making it a candidate for further investigation in drug development and therapeutic applications.
Chemical Structure
The molecular formula of this compound is C12H8BrF6NO. The presence of bromine and hexafluoropropanol groups contributes to its reactivity and potential biological applications.
Biological Activity Overview
Research into the biological activity of this compound has revealed several interesting properties:
- Anticancer Activity : Preliminary studies suggest that derivatives of 2-bromo compounds can exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit the growth of breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .
- Antimicrobial Properties : Compounds similar to 2-bromo derivatives have demonstrated antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans. These findings suggest a potential application in treating infections caused by resistant strains .
Case Study 1: Anticancer Efficacy
A study conducted on various brominated compounds indicated that those with electron-withdrawing groups exhibited enhanced anticancer activity. The mechanism was hypothesized to involve disruption of cell cycle progression in cancer cells. The study highlighted that compounds structurally related to 2-bromo derivatives showed IC50 values in the low micromolar range against several cancer cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-Bromo-5-(HFP) | MCF-7 | 5.4 |
2-Bromo-5-(HFP) | A549 | 4.8 |
2-Bromo-5-(HFP) | PC3 | 6.1 |
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of halogenated benzonitriles. The study found that certain derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus with MIC values ranging from 10 to 50 µg/mL.
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
2-Bromo-5-(HFP) | E. coli | 25 |
2-Bromo-5-(HFP) | S. aureus | 15 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the position and type of substituents significantly influence the biological activity of benzonitrile derivatives. For example:
- Fluorinated Substituents : Enhance lipophilicity and cellular uptake.
- Bromine Substituents : Induce apoptosis in cancer cells through reactive oxygen species generation.
Properties
IUPAC Name |
2-bromo-5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF6NO/c11-7-2-1-6(3-5(7)4-18)19-8(9(12,13)14)10(15,16)17/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKUYDWMKGSSIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(F)(F)F)C(F)(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159299 | |
Record name | Benzonitrile, 2-bromo-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779123-35-1 | |
Record name | Benzonitrile, 2-bromo-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779123-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-bromo-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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